Nemonoxacin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H25N3O4 |

|---|---|

Poids moléculaire |

375.5 g/mol |

Nom IUPAC |

7-[(3S,5S)-3-amino-2,2,6,6-tetradeuterio-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i8D2,9D2 |

Clé InChI |

AVPQPGFLVZTJOR-ORNRWCBTSA-N |

SMILES isomérique |

[2H]C1([C@H](C[C@@H](C(N1C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)([2H])[2H])N)C)[2H] |

SMILES canonique |

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Nemonoxacin-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and application of nemonoxacin-d4 as a stable isotope-labeled (SIL) internal standard for the quantitative bioanalysis of nemonoxacin. The use of a SIL internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering superior accuracy and precision for pharmacokinetic and toxicokinetic studies.

The Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard

An internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample in an analytical run. Its purpose is to correct for variability that can occur at multiple stages of the analytical process.

This compound is an ideal internal standard for nemonoxacin. As a SIL-IS, one or more atoms in the molecule have been replaced with their heavy stable isotopes (in this case, four hydrogen atoms are replaced with deuterium). This mass difference allows a mass spectrometer to distinguish between the analyte (nemonoxacin) and the internal standard (this compound), while their chemical and physical behaviors remain virtually identical.

The fundamental mechanism of action relies on the calculation of a peak area ratio (analyte peak area / internal standard peak area). This ratio is used for calibration and quantification. By using this ratio, any physical or systematic error that affects the analyte will affect the SIL-IS to the same degree, thus canceling out the error.

Key sources of variability corrected by this compound include:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Injection Volume: Inconsistencies in the volume of sample injected into the LC-MS/MS system.

-

Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting components from the biological matrix (e.g., plasma, urine). Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effect as the analyte.

Figure 1: Workflow illustrating how this compound corrects for variability.

Nemonoxacin and this compound: Structures and Mass Spectrometry

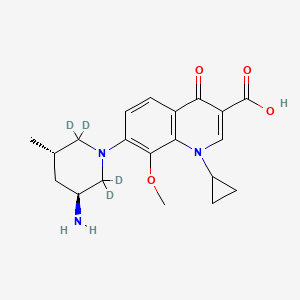

Nemonoxacin is a novel non-fluorinated quinolone antibiotic. Its chemical structure is shown below. For this compound, four hydrogen atoms are replaced by deuterium. While the exact positions of the deuterium atoms are specific to the synthesized batch, they are placed on stable positions of the molecule to prevent back-exchange with hydrogen from the solvent.

Figure 2: Chemical structures of Nemonoxacin and its deuterated internal standard.

In a tandem mass spectrometer, the compounds are quantified using Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (Q1) for each compound and a specific product ion (Q3) that results from its fragmentation.

Table 1: Mass Spectrometry Parameters (Hypothetical) Note: As a specific validated method for this compound was not found in the public literature, the following Q1/Q3 transitions are based on the known molecular weight of Nemonoxacin and the principles of stable isotope labeling. Actual parameters must be empirically optimized.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Nemonoxacin | 372.2 | To be determined |

| This compound | 376.2 | To be determined |

Experimental Protocol: Bioanalysis of Nemonoxacin in Human Plasma

This section outlines a typical LC-MS/MS method for the quantification of nemonoxacin in human plasma, adapted from established bioanalytical procedures and incorporating this compound as the internal standard.

Materials and Reagents

-

Nemonoxacin reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Control human plasma (K2EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of nemonoxacin and this compound in methanol.

-

Working Solutions:

-

Prepare nemonoxacin standard working solutions by serial dilution of the stock solution with 50:50 methanol/water to cover the calibration range.

-

Prepare a this compound internal standard working solution at a fixed concentration (e.g., 100 ng/mL) by diluting its stock solution with 50:50 methanol/water.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of study samples, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to all tubes (except blank matrix).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new set of tubes or a 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Figure 3: Sample preparation workflow using protein precipitation.

Liquid Chromatography Conditions (Example)

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from matrix components and co-elution of nemonoxacin and this compound.

Data Presentation: Method Validation Parameters

A bioanalytical method must be validated to ensure it is reliable for its intended purpose. The tables below summarize typical validation results for a nemonoxacin assay, based on published data for a validated method.

Table 2: Calibration Curve and Limits of Quantification

| Parameter | Result |

| Linearity Range | 0.005 - 1.0 mg/L (or 5 - 1000 ng/mL) |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.005 mg/L (or 5 ng/mL) |

| Upper Limit of Quantification (ULOQ) | 1.0 mg/L (or 1000 ng/mL) |

Table 3: Accuracy and Precision Accuracy is expressed as the percent deviation of the mean calculated concentration from the nominal value. Precision is the coefficient of variation (CV%). Acceptance criteria are typically ±15% (±20% at the LLOQ).

| QC Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ (Low) | -0.7 to 3.8 | 2.2 to 5.9 | -0.5 to 11.0 | 2.7 to 6.9 |

| Medium | -0.7 to 3.8 | 2.2 to 5.9 | -0.5 to 11.0 | 2.7 to 6.9 |

| High | -0.7 to 3.8 | 2.2 to 5.9 | -0.5 to 11.0 | 2.7 to 6.9 |

Table 4: Recovery and Matrix Effect Recovery assesses the efficiency of the extraction process. Matrix effect evaluates the influence of matrix components on ionization.

| Parameter | Nemonoxacin | This compound |

| Extraction Recovery (%) | To be determined | To be determined |

| Matrix Effect (%) | To be determined | To be determined |

| IS-Normalized Matrix Factor | Should approach 1.0 | N/A |

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of nemonoxacin. Its use within a validated LC-MS/MS method ensures the highest level of data integrity by effectively compensating for inevitable variations during sample processing and analysis. This allows for the reliable and accurate determination of nemonoxacin concentrations in biological matrices, which is critical for informing drug development decisions and ensuring the safety and efficacy of this important antibiotic.

A Technical Guide to Nemonoxacin-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nemonoxacin-d4, a deuterated analog of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.

Introduction to Nemonoxacin

Nemonoxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. A key advantage of Nemonoxacin is its efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).

This compound is the deuterium-labeled version of Nemonoxacin.[1] The incorporation of deuterium atoms provides a higher mass, making it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies where it can be used as an internal standard for mass spectrometry-based quantification.

Commercial Suppliers of this compound

For research purposes, obtaining high-purity this compound from reliable commercial suppliers is crucial. The following table summarizes a known supplier of this compound. Researchers are advised to request a certificate of analysis from any supplier to ensure the quality and purity of the product.

| Supplier | Product Name | Catalog Number | Additional Information |

| MedchemExpress | This compound | HY-14956S | Available upon request for a price quote.[1] |

Note: The availability and catalog information from chemical suppliers can change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

Understanding the fundamental physicochemical properties of Nemonoxacin is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅D₄N₃O₄ | MedchemExpress |

| Molecular Weight | 375.42 | MedchemExpress |

| Appearance | Solid | - |

| Storage Conditions | -20°C (powder) | MedchemExpress |

Quantitative Data: In Vitro Antibacterial Activity

The following tables summarize the in vitro activity of the non-deuterated form of Nemonoxacin against various bacterial strains. This data provides a baseline for understanding its antibacterial spectrum and potency.

Table 4.1: Minimum Inhibitory Concentration (MIC) of Nemonoxacin against Gram-Positive Bacteria

| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

| Staphylococcus aureus (MSSA) | - | 0.12 | MedchemExpress |

| Staphylococcus aureus (MRSA) | - | 4 | MedchemExpress |

| Community-Acquired MRSA (CA-MRSA) | - | 0.5 | MedchemExpress |

| Ciprofloxacin-resistant MRSA | - | 1 | MedchemExpress |

| Vancomycin-intermediate MRSA | - | 2 | MedchemExpress |

Table 4.2: Minimum Inhibitory Concentration (MIC) of Nemonoxacin against Atypical Pathogens

| Bacterial Strain | MIC₉₀ (µg/mL) | Source |

| Chlamydia pneumoniae | 0.06 | MedchemExpress |

Experimental Protocols

Diagram 5.1: General Workflow for a Pharmacokinetic Study using this compound

Caption: General workflow for a pharmacokinetic study.

Signaling Pathway

Nemonoxacin, like other quinolone antibiotics, does not directly interact with host cell signaling pathways. Its therapeutic effect is achieved through the specific inhibition of bacterial enzymes. The following diagram illustrates the mechanism of action of Nemonoxacin.

Diagram 6.1: Mechanism of Action of Nemonoxacin

Caption: Inhibition of bacterial DNA replication and segregation.

Conclusion

This compound is an indispensable tool for researchers investigating the pharmacokinetics and metabolism of Nemonoxacin. Its use as an internal standard ensures accurate quantification in complex biological matrices. This guide provides a foundational understanding of this compound, including its commercial availability, key properties, and a generalized experimental workflow. As research in this area continues to evolve, it is anticipated that more detailed protocols and applications for this compound will become available.

References

Deuterated Nemonoxacin for Antibacterial Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of nemonoxacin and the potential implications of its deuteration for antibacterial research. As of late 2025, specific research studies on deuterated nemonoxacin are not widely available in the public domain. Therefore, this guide synthesizes the established knowledge of nemonoxacin with the principles of deuterium substitution in drug discovery, offering a theoretical and practical framework for future research in this area.

Introduction to Nemonoxacin

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1][2] Its chemical structure, which includes a C-8-methoxy group, contributes to its potent activity, particularly against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3] Nemonoxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

The Rationale for Deuteration in Antibacterial Drug Development

Deuterium, a stable isotope of hydrogen, has gained significant attention in medicinal chemistry.[4] The substitution of hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic profile. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes, such as cytochrome P450, compared to the carbon-hydrogen (C-H) bond.[5][6][7]

Potential advantages of deuterating nemonoxacin include:

-

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.

-

Enhanced Safety Profile: Reduced formation of reactive metabolites could decrease the risk of toxicity.

-

Increased Efficacy: A higher concentration of the active drug at the site of infection for a longer duration could improve its antibacterial effect.

Antibacterial Activity of Nemonoxacin (Non-Deuterated)

The following tables summarize the in vitro activity of nemonoxacin against a range of clinically relevant bacteria. This data serves as a baseline for potential comparative studies with deuterated nemonoxacin.

Table 1: In Vitro Activity of Nemonoxacin against Gram-Positive Bacteria

| Organism | Resistance Phenotype | Nemonoxacin MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 | Ciprofloxacin: >32, Levofloxacin: 16, Moxifloxacin: 2 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | Ciprofloxacin: >64, Levofloxacin: 32, Moxifloxacin: 8 |

| Staphylococcus epidermidis | - | 0.5 | Ciprofloxacin: 32, Levofloxacin: 8, Moxifloxacin: 2 |

| Streptococcus pneumoniae | - | 0.25 | Ciprofloxacin: 4, Levofloxacin: 2 |

Data compiled from a 2015 study by La Clinica Terapeutica.[1]

Table 2: In Vitro Activity of Nemonoxacin against Gram-Negative Bacteria

| Organism | Nemonoxacin MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) |

| Escherichia coli | 32 | Ciprofloxacin: >64, Levofloxacin: >32, Moxifloxacin: 16 |

| Klebsiella pneumoniae | 8 | Ciprofloxacin: >64, Levofloxacin: 8, Moxifloxacin: 4 |

| Pseudomonas aeruginosa | 32 | Ciprofloxacin: >64, Levofloxacin: >32, Moxifloxacin: >32 |

| Acinetobacter baumannii | 16 | Ciprofloxacin: 32, Levofloxacin: 16, Moxifloxacin: 8 |

Data compiled from a 2015 study by La Clinica Terapeutica.[1]

Experimental Protocols

While specific protocols for deuterated nemonoxacin are not yet published, the following standard methodologies would be applicable for its synthesis and evaluation.

Synthesis of Deuterated Nemonoxacin

The synthesis of deuterated nemonoxacin would likely follow established synthetic routes for quinolone antibiotics, incorporating deuterated starting materials or reagents at the desired positions. A potential method for deuteration of the quinolone core involves the use of deuterated acetic acid.[8][9][10][11]

Hypothetical Synthesis Workflow:

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of deuterated nemonoxacin against various bacterial strains and compare it to non-deuterated nemonoxacin and other antibiotics.

Methodology: Broth Microdilution

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test organism from an overnight culture on appropriate agar plates.

-

Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Solutions:

-

Prepare stock solutions of deuterated and non-deuterated nemonoxacin in a suitable solvent.

-

Perform serial twofold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plates with the prepared bacterial suspension.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

In Vivo Efficacy Studies

Objective: To evaluate the in vivo efficacy of deuterated nemonoxacin in a murine infection model.

Methodology: Murine Systemic Infection Model

-

Animal Model:

-

Use specific-pathogen-free mice (e.g., BALB/c), typically 6-8 weeks old.

-

-

Induction of Infection:

-

Infect mice intraperitoneally with a lethal dose of the test bacterium (e.g., MRSA).

-

-

Drug Administration:

-

Administer deuterated nemonoxacin, non-deuterated nemonoxacin, or a vehicle control to different groups of mice at various doses and time points post-infection. Administration can be oral or parenteral.

-

-

Monitoring and Endpoint:

-

Monitor the mice for a defined period (e.g., 7 days) for survival.

-

The primary endpoint is the 50% effective dose (ED₅₀), which is the dose of the drug that protects 50% of the infected mice from death.

-

Mechanism of Action of Nemonoxacin

The mechanism of action of nemonoxacin, like other quinolones, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent bactericidal activity and a lower propensity for resistance development.

Conclusion and Future Directions

Deuterated nemonoxacin represents a promising area for antibacterial research. By leveraging the kinetic isotope effect, it may be possible to develop a new generation of quinolone antibiotics with improved pharmacokinetic and safety profiles. The experimental frameworks outlined in this guide provide a starting point for the synthesis, in vitro evaluation, and in vivo testing of deuterated nemonoxacin. Future research should focus on:

-

Selective Deuteration: Identifying the optimal positions for deuterium substitution to maximize the desired effects on metabolism without compromising antibacterial activity.

-

Comparative Pharmacokinetic and Pharmacodynamic Studies: Directly comparing the profiles of deuterated and non-deuterated nemonoxacin.

-

Resistance Studies: Investigating the potential for resistance development to deuterated nemonoxacin.

The exploration of deuterated nemonoxacin could lead to significant advancements in the fight against bacterial infections, particularly those caused by multidrug-resistant organisms.

References

- 1. clinicaterapeutica.it [clinicaterapeutica.it]

- 2. Nemonoxacin has potent activity against gram-positive, but not gram-negative clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nemonoxacin achieved a better symptomatic improvement and a prolonged interval to next exacerbation than moxifloxacin for outpatients with acute exacerbations of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Deuterated Endochin-Like Quinolones [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Nemonoxacin-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the stability and storage conditions of Nemonoxacin. Due to the limited availability of public data specifically for Nemonoxacin-d4, this document leverages information on the non-deuterated parent compound, Nemonoxacin, as a reliable surrogate. This compound, a deuterated isotopologue, is primarily used as an internal standard in analytical studies. While its core chemical structure is identical to Nemonoxacin, the deuterium labeling is not expected to significantly alter its fundamental stability profile. However, it is crucial for researchers to conduct their own stability assessments for this compound within their specific analytical matrix and storage conditions.

Introduction to Nemonoxacin

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its chemical structure and mechanism of action are designed to overcome some of the resistance issues associated with older fluoroquinolones. Understanding the stability and appropriate storage conditions of Nemonoxacin, and by extension this compound, is critical for ensuring the accuracy and reliability of research and development activities, from preclinical studies to clinical trial sample analysis.

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity of this compound. Based on the available data for Nemonoxacin, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for Nemonoxacin

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

It is imperative to minimize freeze-thaw cycles for solutions to prevent potential degradation.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

While specific quantitative forced degradation data for Nemonoxacin is not extensively published, the general principles for fluoroquinolones and the available information on Nemonoxacin's stability in various analytical validation studies suggest a robust molecule. One study explicitly states that "Nemonoxacin was stable under various storage/handling conditions tested."

The primary degradation pathways for fluoroquinolones, and likely for Nemonoxacin, include:

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

-

Oxidative Degradation: Reaction with oxidizing agents can lead to the formation of degradation products.

-

Hydrolysis: Degradation in aqueous solutions can occur at extreme pH values (acidic or basic conditions).

-

Thermal Degradation: Exposure to high temperatures can cause decomposition.

Table 2: Summary of Forced Degradation Conditions for a Typical Fluoroquinolone

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Degradation of the quinolone core and side chains. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Degradation of the quinolone core and side chains. |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the piperazine ring and other susceptible moieties. |

| Thermal Stress | 80°C for 48 hours | General decomposition. |

| Photolytic Stress | Exposure to UV light (254 nm) and fluorescent light | Photodegradation products, often involving the quinolone core. |

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a compound like this compound.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Appropriate buffers

-

Calibrated analytical balance, pH meter, and HPLC-UV/MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent. Place the vial in a hot air oven at 80°C for a specified period. Reconstitute the residue in the mobile phase before analysis.

-

Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and fluorescent light for a specified duration. A control sample should be kept in the dark under the same conditions.

-

-

Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Table 3: Example of a Stability-Indicating HPLC Method for a Fluoroquinolone

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography with UV or Mass Spectrometric Detection |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at the λmax of Nemonoxacin (e.g., ~290-300 nm) or MS/MS detection for higher specificity |

| Injection Volume | 10-20 µL |

Visualizations

Logical Workflow for a Stability Study

References

In-Depth Technical Guide to Nemonoxacin-d4 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile and characterization of the Nemonoxacin-d4 reference standard. It is intended to assist researchers, scientists, and drug development professionals in the accurate identification, quantification, and utilization of this material in analytical and research applications. This document outlines the key quality attributes, detailed experimental protocols for its analysis, and a summary of its mechanism of action.

Certificate of Analysis (Representative Data)

The following tables summarize the typical analytical data for a batch of this compound reference standard. These values are representative and may vary slightly between different lots.

Table 1: Identity and General Properties

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | 1-Cyclopropyl-7-((3S,5R)-3,5-diamino-3-(methyl-d3)-4,4-dideutero-1-piperidinyl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid |

| Molecular Formula | C₂₁H₂₁D₄FN₄O₄ |

| Molecular Weight | 434.49 g/mol |

| CAS Number | Not Available |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

Table 2: Purity and Impurity Profile

| Test | Method | Result |

| Purity (by HPLC) | HPLC-UV | 99.8% |

| Isotopic Purity | Mass Spectrometry | 99.5% Deuterium Incorporation |

| Residual Solvents | GC-HS | <0.1% |

| Water Content (Karl Fischer) | Coulometric KF | 0.2% |

| Inorganic Impurities | Residue on Ignition | <0.1% |

Table 3: Spectroscopic Data for Identification

| Test | Method | Conforms |

| Mass Spectrum | ESI-MS | Conforms |

| ¹H-NMR Spectrum | 400 MHz NMR | Conforms |

| ¹³C-NMR Spectrum | 100 MHz NMR | Conforms |

| Infrared Spectrum | FTIR | Conforms |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chromatographic purity of the this compound reference standard.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight and isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

Infusion Solvent: Acetonitrile/Water (50:50) with 0.1% formic acid.

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Data Acquisition: Full scan mode from m/z 100-1000.

-

Sample Preparation: Prepare a 10 µg/mL solution of this compound in the infusion solvent.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This method confirms the chemical structure of the this compound reference standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆

-

¹H-NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C-NMR Parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of DMSO-d₆.

Visualizations

The following diagrams illustrate the analytical workflow for the characterization of the this compound reference standard and its mechanism of action.

Methodological & Application

Application Note: High-Throughput Quantification of Nemonoxacin in Human Plasma Using LC-MS/MS with Nemonoxacin-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with potent activity against a broad spectrum of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Accurate and reliable quantification of Nemonoxacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Nemonoxacin in human plasma, employing its stable isotope-labeled counterpart, Nemonoxacin-d4, as the internal standard (IS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described LC-MS/MS method for the quantification of Nemonoxacin.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 5 - 1000 ng/mL |

| Regression Equation | y = ax + b |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| LLOQ Concentration | 5 ng/mL[1] |

| Precision (%CV) at LLOQ | < 20% |

| Accuracy (%) at LLOQ | 80% - 120% |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| Low | 15 | < 10% | 90% - 110% | < 10% | 90% - 110% |

| Medium | 150 | < 10% | 90% - 110% | < 10% | 90% - 110% |

| High | 800 | < 10% | 90% - 110% | < 10% | 90% - 110% |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low | 15 | > 85% | 90% - 110% |

| High | 800 | > 85% | 90% - 110% |

Experimental Protocols

1. Materials and Reagents

-

Nemonoxacin reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well collection plates

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Nemonoxacin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Nemonoxacin stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve points (e.g., 50, 100, 250, 500, 1000, 2500, 5000, 10000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the Nemonoxacin working standard solutions into blank human plasma to obtain calibration standards with final concentrations of 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in a similar manner.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

-

Add 10 µL of the this compound internal standard working solution (500 ng/mL) to each well, except for the blank samples (to which 10 µL of methanol is added).

-

Add 300 µL of acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 5 minutes at 1000 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate.

-

Dilute the supernatant with 150 µL of water containing 0.1% formic acid.

-

Vortex the plate for 1 minute and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

Start with 5% B.

-

Linearly increase to 95% B over 3.0 minutes.

-

Hold at 95% B for 1.0 minute.

-

Return to 5% B in 0.1 minutes and re-equilibrate for 0.9 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nemonoxacin: m/z 417.2 → 358.1

-

This compound: m/z 421.2 → 362.1

-

-

Ion Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Visualizations

References

- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Nemonoxacin-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nemonoxacin-d4 as an internal standard in pharmacokinetic (PK) studies of Nemonoxacin in various animal models. Detailed protocols for sample analysis and data interpretation are included to facilitate study design and execution.

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Understanding its pharmacokinetic profile is crucial for determining optimal dosing regimens and ensuring efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification of the parent drug in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard minimizes variability introduced during sample preparation and analysis, thereby improving the accuracy and precision of the bioanalytical method.

Application: Pharmacokinetic Profiling in Animal Models

This compound is primarily used as an internal standard for the quantitative determination of nemonoxacin in biological samples (e.g., plasma, urine) collected from animal models such as mice, rats, dogs, and monkeys. This allows for the characterization of key pharmacokinetic parameters, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t1/2: Elimination half-life.

By accurately measuring nemonoxacin concentrations over time, researchers can assess its absorption, distribution, metabolism, and excretion (ADME) properties in different species. This data is vital for predicting human pharmacokinetics and establishing a therapeutic window.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of nemonoxacin in various animal models from published studies. These values can serve as a reference for designing new preclinical studies.

Table 1: Pharmacokinetic Parameters of Nemonoxacin in Mice (Subcutaneous Administration)

| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | t1/2 (h) |

| 2.5 | 0.56 | 0.67 | 0.8 |

| 10 | 1.75 | 4.21 | 1.1 |

| 40 | 5.89 | 16.8 | 1.3 |

| 80 | 7.32 | 26.10 | 1.4 |

Table 2: Pharmacokinetic Parameters of Nemonoxacin in Rats (Intravenous and Oral Administration)

| Route | Dose (mg/kg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | t1/2 (h) |

| Intravenous | 10 | - | 13.9 | 3.9 |

| Oral | 10 | 1.8 | 12.5 | 4.2 |

Table 3: Pharmacokinetic Parameters of Nemonoxacin in Dogs (Intravenous and Oral Administration)

| Route | Dose (mg/kg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | t1/2 (h) |

| Intravenous | 10 | - | 30.5 | 4.9 |

| Oral | 10 | 3.2 | 28.7 | 5.3 |

Table 4: Pharmacokinetic Parameters of Nemonoxacin in Monkeys (Intravenous and Oral Administration)

| Route | Dose (mg/kg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | t1/2 (h) |

| Intravenous | 10 | - | 25.1 | 4.5 |

| Oral | 10 | 2.5 | 22.8 | 5.1 |

Experimental Protocols

Synthesis of this compound (General Approach)

Bioanalytical Method for Nemonoxacin Quantification in Plasma

This protocol outlines a typical LC-MS/MS method for the determination of nemonoxacin in animal plasma using this compound as an internal standard.

2.1. Materials and Reagents

-

Nemonoxacin reference standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank animal plasma

2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve nemonoxacin and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the nemonoxacin stock solution with 50% methanol to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.

2.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.

-

Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for nemonoxacin and this compound. These transitions should be optimized by infusing the individual compounds into the mass spectrometer.

2.5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.

-

Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/IS) over a defined range.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter, respectively, assessed using QC samples at multiple concentration levels.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and IS.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizations

Caption: Experimental workflow for a typical pharmacokinetic study of Nemonoxacin.

Caption: Logical relationship demonstrating the role of this compound in achieving accurate PK data.

Application of Nemonoxacin-d4 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3][4] Understanding its metabolic fate is a critical component of its preclinical and clinical development. Stable isotope-labeled internal standards are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, providing high accuracy and precision in quantitative bioanalysis. Nemonoxacin-d4, a deuterated analog of nemonoxacin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify nemonoxacin in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in such studies.

Preclinical and clinical studies have demonstrated that nemonoxacin is primarily excreted unchanged, with 60-70% of the administered dose recovered in urine over 72 hours.[5] Metabolism appears to be a minor elimination pathway, with studies indicating the formation of no or only minor metabolites (less than 5%).[6] Nemonoxacin does not significantly induce or inhibit human hepatic cytochrome P450 3A4 (CYP3A4) activity.[1][6]

Application of this compound

The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the accurate quantification of nemonoxacin in biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled IS like this compound is the gold standard for quantitative LC-MS/MS analysis because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.

Key Advantages of Using this compound as an Internal Standard:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to nemonoxacin, ensuring similar behavior during extraction and chromatographic separation.

-

Co-elution: It co-elutes with the unlabeled nemonoxacin, providing the most accurate correction for matrix effects and variability in instrument response.

-

Mass Differentiation: The mass difference between nemonoxacin and this compound allows for their simultaneous detection and quantification by mass spectrometry without isobaric interference.

-

Improved Accuracy and Precision: The use of this compound significantly enhances the accuracy, precision, and robustness of the bioanalytical method.

Quantitative Data: Pharmacokinetics of Nemonoxacin in Healthy Chinese Volunteers

The following table summarizes the pharmacokinetic parameters of nemonoxacin in healthy Chinese volunteers after single oral doses. The quantification of nemonoxacin in these studies typically employs a validated LC-MS/MS method with this compound as the internal standard.

| Parameter | 250 mg Dose (mean ± SD) | 500 mg Dose (mean ± SD) | 750 mg Dose (mean ± SD) |

| Cmax (ng/mL) | 1530 ± 340 | 3050 ± 680 | 4410 ± 1110 |

| Tmax (hr) | 1.2 ± 0.5 | 1.3 ± 0.6 | 1.4 ± 0.6 |

| AUC₀₋∞ (ng·hr/mL) | 16800 ± 3400 | 36100 ± 7800 | 55600 ± 12300 |

| t₁/₂ (hr) | 10.9 ± 1.8 | 11.5 ± 2.0 | 12.1 ± 2.2 |

| Urinary Excretion (0-72h, % of dose) | ~60-70% | ~60-70% | ~60-70% |

Data adapted from studies on the pharmacokinetics of nemonoxacin in healthy volunteers.[5]

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assessment of Nemonoxacin using Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of nemonoxacin in vitro, where this compound would be used as an internal standard for the quantification of the remaining parent drug.

Materials:

-

Nemonoxacin

-

This compound (as internal standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation and sample dilution)

-

Control compounds (e.g., a highly metabolized compound like verapamil and a low metabolism compound like warfarin)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Nemonoxacin in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Add Nemonoxacin to the pre-warmed HLM solution to a final concentration of, for example, 1 µM.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Protein Precipitation:

-

To each aliquot, add 3 volumes of ice-cold acetonitrile containing this compound (as the internal standard, e.g., at 100 ng/mL) to stop the reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of Nemonoxacin at each time point.

-

-

Data Analysis:

-

Calculate the percentage of Nemonoxacin remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of remaining Nemonoxacin versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

-

Protocol for Quantification of Nemonoxacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a general procedure for the quantification of nemonoxacin in human plasma samples obtained from clinical studies.

Materials:

-

Human plasma samples

-

Nemonoxacin standard for calibration curve and quality control (QC) samples

-

This compound stock solution (internal standard)

-

Acetonitrile (ACN) containing 0.1% formic acid

-

Water containing 0.1% formic acid

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

-

C18 analytical column

Procedure:

-

Preparation of Standards and QC Samples:

-

Prepare a stock solution of Nemonoxacin and this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of working standard solutions of Nemonoxacin by serial dilution of the stock solution.

-

Spike blank human plasma with the working standard solutions to create calibration standards (e.g., ranging from 1 to 2000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing this compound (e.g., 100 ng/mL).

-

Vortex for 1 minute to mix and precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial or 96-well plate for injection.

-

-

LC-MS/MS Conditions (Example):

-

LC System: UHPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate nemonoxacin from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for nemonoxacin and this compound. For example:

-

Nemonoxacin: m/z 403.2 → 360.2

-

This compound: m/z 407.2 → 364.2

-

-

-

Data Acquisition and Analysis:

-

Acquire data using the instrument software.

-

Construct a calibration curve by plotting the peak area ratio of nemonoxacin to this compound against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of nemonoxacin in the unknown plasma samples and QC samples.

-

Visualizations

Caption: Workflow for Nemonoxacin Quantification in Plasma.

Caption: Mechanism of Action of Nemonoxacin.

References

- 1. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]

- 4. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioequivalence Assessment of Nemonoxacin Formulations Using Nemonoxacin-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. The use of a stable isotope-labeled internal standard, Nemonoxacin-d4, is highlighted as a critical component for ensuring the accuracy and reliability of the bioanalytical method.

Introduction to Nemonoxacin and Bioequivalence Studies

Nemonoxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including resistant strains.[1][2] Bioequivalence studies are essential for the development of generic formulations of Nemonoxacin. These studies aim to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the innovator (reference) product, ensuring therapeutic equivalence.

The primary pharmacokinetic parameters used to assess bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[3] For a generic product to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] this compound has nearly identical physicochemical properties to Nemonoxacin, ensuring that it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of Nemonoxacin in biological matrices.[4]

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study design for Nemonoxacin.

Objective: To compare the rate and extent of absorption of a test formulation of Nemonoxacin with a reference formulation in healthy adult subjects under fasting conditions.

Study Design:

-

Design: Single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.[3]

-

Population: A sufficient number of healthy adult male and/or female volunteers (typically 24-36) aged 18-45 years.

-

Inclusion/Exclusion Criteria: Subjects must meet specific health criteria as determined by a medical history, physical examination, and clinical laboratory tests.

-

Drug Administration: A single oral dose of the test or reference Nemonoxacin formulation (e.g., 500 mg) will be administered with 240 mL of water after an overnight fast of at least 10 hours.[5]

-

Washout Period: A washout period of at least 7 days between the two treatment periods.

-

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.[5][6]

-

Sample Handling: Plasma will be separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.

Pharmacokinetic Analysis:

The following pharmacokinetic parameters will be calculated for Nemonoxacin from the plasma concentration-time data:

-

Cmax: Maximum observed plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

Tmax: Time to reach Cmax.

-

t1/2: Elimination half-life.

Statistical Analysis:

Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters will be calculated.

Bioanalytical Method: Quantification of Nemonoxacin in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the determination of Nemonoxacin in human plasma using this compound as an internal standard.

Materials and Reagents:

-

Nemonoxacin reference standard

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[7]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Nemonoxacin: Precursor ion > Product ion

-

This compound: Precursor ion > Product ion

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

Sample Preparation (Protein Precipitation): [7]

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Method Validation:

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[7]

Data Presentation

The following tables summarize typical pharmacokinetic parameters of Nemonoxacin from studies in healthy volunteers. These values can be used as a reference for expected outcomes in a bioequivalence study.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of Nemonoxacin in Healthy Volunteers

| Dose (mg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | Tmax (h) | t1/2 (h) | Reference |

| 250 | 2.94 ± 0.69 | 26.6 ± 5.5 | 1.0 (0.5-2.0) | 11.0 ± 2.0 | [5] |

| 500 | 5.91 ± 1.33 | 54.7 ± 12.0 | 1.0 (0.5-2.0) | 12.8 ± 3.4 | [5] |

| 750 | 8.49 ± 2.11 | 80.3 ± 19.8 | 1.5 (1.0-2.0) | 12.5 ± 2.7 | [8] |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of Nemonoxacin (500 mg once daily for 10 days) in Healthy Volunteers

| Parameter | Day 1 | Day 10 | Reference |

| Cmax (µg/mL) | 5.42 ± 1.21 | 6.25 ± 1.45 | [9] |

| AUC0-24 (µg·h/mL) | 42.4 ± 9.8 | 46.9 ± 11.2 | [9] |

| Tmax (h) | 1.5 (1.0-2.0) | 1.5 (1.0-2.0) | [9] |

| t1/2 (h) | 11.8 ± 2.5 | 19.7 ± 4.6 | [9] |

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).

Visualizations

The following diagrams illustrate the key workflows and logical relationships in a Nemonoxacin bioequivalence study.

Caption: Workflow of a typical crossover bioequivalence study.

Caption: Workflow for the bioanalytical quantification of Nemonoxacin.

Caption: Logical framework for bioequivalence assessment.

References

- 1. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of nemonoxacin with special focus on clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Integrative population pharmacokinetic/pharmacodynamic analysis of nemonoxacin capsule in Chinese patients with community-acquired pneumonia [frontiersin.org]

- 9. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC-MS/MS Analysis of Nemonoxacin using Nemonoxacin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Accurate and reliable quantification of Nemonoxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the determination of Nemonoxacin in plasma using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, employing Nemonoxacin-d4 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it compensates for variability in sample preparation and matrix effects, thereby improving accuracy and precision.

While published methods often utilize structural analogs like gatifloxacin as an internal standard, this protocol outlines a more robust method leveraging the benefits of a deuterated internal standard, this compound.[1][2][3] The methodologies described are based on established principles of bioanalytical method validation and previously reported HPLC-MS/MS methods for Nemonoxacin.[2][4][5]

Experimental Protocols

Materials and Reagents

-

Nemonoxacin reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nemonoxacin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Nemonoxacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Nemonoxacin working standard solutions to prepare CC and QC samples at various concentration levels. A typical calibration range is 5-1000 ng/mL.[2]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

HPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)[4] |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[2][3] |

| Gradient | Isocratic or a simple gradient (e.g., 85% A for 3 min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5500 V |

| Source Temperature | ~500°C |

| MRM Transitions | See Table 1 |

Table 1: Proposed MRM Transitions for Nemonoxacin and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nemonoxacin | 403.2 | 360.2 |

| This compound | 407.2 | 364.2 |

Note: The exact mass transitions for this compound should be optimized by direct infusion of the standard into the mass spectrometer. The proposed transitions are based on a +4 Da shift from the parent compound.

Data Presentation

Table 2: Typical Quantitative Parameters for Nemonoxacin Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 5 - 1000 ng/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [2][4] |

| Intra-day Precision (%CV) | < 15% | [4] |

| Inter-day Precision (%CV) | < 15% | [4] |

| Accuracy (%RE) | ± 15% | [4] |

| Retention Time | ~ 1.5 - 2.5 min |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

-

Linearity: The relationship between the instrument response and the known concentration of the analyte.[5]

-

Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.[5]

-

Recovery: The efficiency of the extraction procedure.[5]

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-MS/MS analysis of Nemonoxacin in plasma.

Caption: Workflow for Nemonoxacin quantification.

Bioanalytical Method Validation Pathway

This diagram outlines the logical progression of a bioanalytical method validation.

Caption: Bioanalytical method validation steps.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Nemonoxacin-d4 by Tandem Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Nemonoxacin-d4 using tandem mass spectrometry (MS/MS). Nemonoxacin is a novel non-fluorinated quinolone antibiotic. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it corrects for variability during sample preparation and potential matrix effects.

Tandem Mass Spectrometry (MS/MS) Parameters

The following table summarizes the optimized MS/MS parameters for the detection and quantification of Nemonoxacin and its deuterated internal standard, this compound. These parameters should be used as a starting point and may require further optimization based on the specific mass spectrometer being used. The instrument is operated in positive electrospray ionization (ESI+) mode, and detection is performed using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| Nemonoxacin | 372.2 | 328.2 | 25 | 30 |

| Nemonoxacin | 372.2 | 284.1 | 35 | 30 |

| This compound | 376.2 | 332.2 | 25 | 30 |

| This compound | 376.2 | 288.1 | 35 | 30 |

Note: The parameters for this compound are estimated based on the known fragmentation of Nemonoxacin. The +4 Da shift is applied to the precursor ion and the major product ions, assuming the deuterium labels are retained on the fragmented portions. Final optimization on the specific instrument is recommended.

Experimental Protocol: Quantification of Nemonoxacin in Human Plasma

This protocol outlines a validated method for the determination of Nemonoxacin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents

-

Nemonoxacin reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nemonoxacin and this compound in methanol.

-